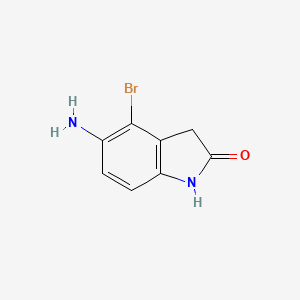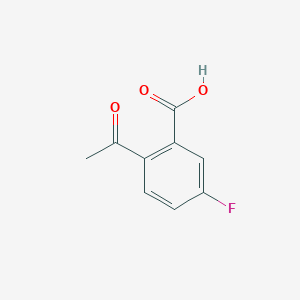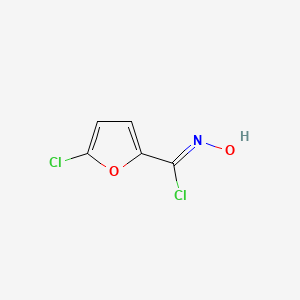
5-methyl-4-methylidenehexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-methylidenehexanal (5-M4H) is an aldehyde compound with a unique structure. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and flavorings. 5-M4H has recently gained attention due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
5-methyl-4-methylidenehexanal has a wide range of scientific research applications. It has been used as a model compound for studying the structure and reactivity of aldehydes and ketones. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. 5-methyl-4-methylidenehexanal has also been studied as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-methyl-4-methylidenehexanal is not well understood. It is known to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds. 5-methyl-4-methylidenehexanal is also thought to interact with certain G protein-coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-4-methylidenehexanal are not well understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors, which may lead to changes in the metabolism of drugs and other compounds. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-4-methylidenehexanal has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a model compound for studying the structure and reactivity of aldehydes and ketones. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, 5-methyl-4-methylidenehexanal is not water soluble, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the research and development of 5-methyl-4-methylidenehexanal. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-methyl-4-methylidenehexanal could lead to the development of new drugs and treatments. Finally, further research into the structure and reactivity of 5-methyl-4-methylidenehexanal could lead to the development of new compounds with unique properties.
Méthodes De Synthèse
5-methyl-4-methylidenehexanal can be synthesized by several methods. The most common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium salt. The reaction produces an alkene and a phosphine oxide, which can then be hydrolyzed to yield 5-methyl-4-methylidenehexanal. Other methods for the synthesis of 5-methyl-4-methylidenehexanal include the condensation of an aldehyde with a ketone, the reaction of an aldehyde with an alkyne, and the reaction of an aldehyde with an alkyl halide.
Propriétés
IUPAC Name |
5-methyl-4-methylidenehexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)8(3)5-4-6-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKWPXLVDAICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-methylidenehexanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)



![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)